molecular formula C23H22N2O4 B2657925 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1904081-54-4

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2657925
CAS No.: 1904081-54-4
M. Wt: 390.439
InChI Key: DYJXXMUZCIYDNF-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule of significant interest in investigative pharmacology. Its structure incorporates both a benzodioxole group, a scaffold present in various biologically active compounds , and a quinoline moiety, which is a privileged structure in medicinal chemistry known for its diverse interactions with biological targets . This molecular architecture suggests potential as a key tool for researchers exploring modulation of specific receptor systems. The precise mechanism of action and primary molecular targets for this compound are areas of active investigation. Based on its structural features, it is a compelling candidate for probing signal transduction pathways, particularly those involving G-protein-coupled receptors or kinases. Researchers are employing this compound in studies aimed at understanding cellular processes and developing new therapeutic strategies for various conditions. Its primary research value lies in its application as a standard or probe in assay development, high-throughput screening, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXXMUZCIYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, quinoline, and piperidine moieties using appropriate linkers and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and quinoline rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and quinoline rings.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole and quinoline rings are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name & Source Key Structural Features Biological Activity/Application Key Differentiators
Target Compound Benzodioxol, ethanone-piperidine, quinolin-8-yloxy Not explicitly stated (inferred: potential antifungal/CNS) Unique quinolinyloxy-piperidine substitution; lacks amino or thiazole groups .
Compound 6n () Piperidine-thiazole, pyridinyl, benzoic acid substituent Anthelmintic (metabolic enzyme inhibition) Thiazole and pyridine groups enhance binding to parasitic enzymes .
Eutylone () Benzodioxol, ethylamino side chain Psychoactive stimulant (Schedule II) Shorter carbon chain and ethylamino group drive CNS activity .
Compound 9o () Piperidine-thiazole, fluorophenyl, trifluoromethylpyrazole Fungicidal (60% efficacy against Fusarium graminearum) Fluorophenyl and trifluoromethyl groups improve antifungal potency .
2-(Benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)Ethan-1-one () Benzodioxol-amino linkage, methylpiperazine Unspecified (likely CNS-targeted) Methylpiperazine substitution may enhance blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

  • For example, Eutylone (logP ~2.8) exhibits rapid CNS penetration , whereas the target compound’s quinolinyloxy group may further elevate logP, favoring tissue distribution but requiring formulation optimization.
  • Piperidine-Ethanone Scaffold: Piperidine derivatives with ethanone bridges (e.g., Compound 6n) demonstrate moderate metabolic stability (t½ ~2–4 hours in vitro) due to amide bond resistance to hydrolysis . The quinolinyloxy group in the target compound may introduce cytochrome P450 interactions, altering clearance rates.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_3O_4, with a molecular weight of 389.40 g/mol. The compound features a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities.

1. Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that derivatives containing similar structural motifs exhibited significant inhibition of AChE with IC50 values less than 20 μM, indicating strong enzyme inhibition capabilities .

2. Anticancer Properties

Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. Research indicates that compounds with similar structures can induce cytotoxic effects on various cancer cell lines. For instance, quinoline thiosemicarbazones were shown to inhibit cell proliferation in HepG2 cells, suggesting that the benzodioxole and quinoline components may synergistically enhance anticancer activity .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity through mechanisms involving cyclooxygenase (COX) inhibition. Quinoline derivatives have been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing nitric oxide production in macrophages .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of AChE : By preventing the breakdown of acetylcholine, it enhances cholinergic transmission, which is beneficial in neurodegenerative conditions.
  • Cytotoxicity : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Anti-inflammatory pathways : Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Study 1: In Vitro Evaluation of Quinoline Derivatives

A study conducted on a series of quinoline derivatives demonstrated their ability to inhibit AChE and butyrylcholinesterase (BChE). Among the tested compounds, those with piperidine moieties exhibited promising inhibitory effects with specific IC50 values indicating their potential use in Alzheimer's treatment .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of quinoline-based compounds against various cancer cell lines using MTT assays. The results indicated that several derivatives led to significant reductions in cell viability, supporting their development as anticancer agents .

Data Tables

Compound NameStructureIC50 (μM) AChECytotoxicity (HepG2)
Compound AStructure9.68Moderate
Compound BStructure11.59High
Compound CStructure>20Low

Q & A

Q. What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling the benzodioxole moiety to a piperidine scaffold functionalized with quinoline. Key steps include:

  • Nucleophilic substitution : Introducing the quinolin-8-yloxy group to the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ketone formation : Using a Friedel-Crafts acylation or similar coupling to attach the benzodioxolyl group to the piperidine-ethanone backbone .
    Optimization :
  • Temperature control : Maintain 60–80°C during coupling to avoid side reactions.
  • Catalysts : Employ Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Purification : Use preparative HPLC or column chromatography to isolate the product, confirmed via NMR and HRMS .

Q. How can researchers confirm the compound’s structural identity and purity?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks to the benzodioxole (δ 6.7–7.1 ppm), piperidine (δ 2.5–3.5 ppm), and quinoline (δ 8.1–9.0 ppm) groups .
    • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₀N₂O₄: 412.1423) .
  • Chromatography :
    • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs for absolute configuration (e.g., space group P21/cP2_1/c) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The quinoline moiety may engage in π-π stacking, while the piperidine acts as a hydrogen-bond acceptor .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., Cathepsin S) .
  • QSAR : Corrogate substituent effects; e.g., electron-withdrawing groups on benzodioxole enhance binding affinity .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay validation :
    • Target selectivity : Compare IC₅₀ values in orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out off-target effects .
    • Cellular permeability : Measure logP (predicted ~3.1 via Crippen method) and use Caco-2 assays to assess bioavailability .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and correct for solvent interference (DMSO <0.1%) .

Q. How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric replacement :
    • Replace labile ester groups with amides (e.g., piperidine-ethanone to piperazine) .
    • Introduce fluorine atoms on the quinoline ring to block CYP450 oxidation .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance solubility and in vivo half-life .
  • In vitro stability assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Structural and Mechanistic Analysis

Q. What crystallographic data reveal about the compound’s conformation in solid state?

Methodological Answer:

  • Single-crystal X-ray diffraction :
    • Key parameters : Bond lengths (C=O: ~1.21 Å), dihedral angles (benzodioxole-piperidine: ~45°) .
    • Packing interactions : Hydrogen bonds between ketone oxygen and adjacent NH groups stabilize the lattice .
  • Comparison with computational models : Overlay DFT-optimized structures with crystallographic data (RMSD <0.5 Å) .

Q. How does the compound’s electronic structure influence reactivity in nucleophilic environments?

Methodological Answer:

  • DFT calculations :
    • Frontier orbitals : HOMO localized on benzodioxole (nucleophilic site), LUMO on quinoline (electrophilic site) .
    • Charge distribution : Partial positive charge on the ethanone carbon (susceptible to nucleophilic attack) .
  • Experimental validation : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, monitored by TLC .

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